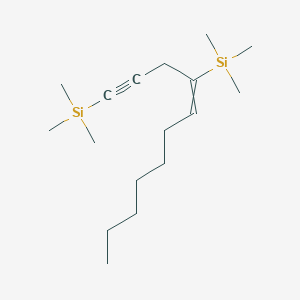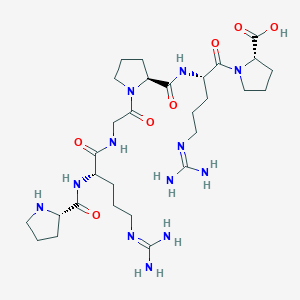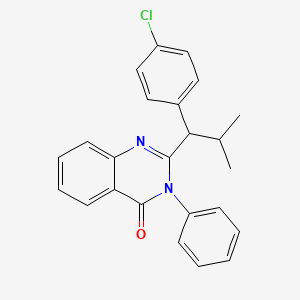
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one is a compound that belongs to the class of enaminoketones This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and an octenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one can be achieved through the hydrogenation of the heteroring in 3-(4-hydroxyphenyl)-5-pentylisoxazole. This is followed by treatment with copper(II) acetate and benzoylation of the coordination compound formed with 4-alkoxybenzoyl chlorides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including hydrogenation and coordination chemistry, to produce the desired enaminoketone.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the synthesis of liquid crystalline materials and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octen-3-one: Known for its strong metallic mushroom-like odor and is used as an odorant.
4-(4-hydroxyphenyl)-but-3-en-2-one: Studied for its inhibition of α-amylase and α-glucosidase.
Uniqueness
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one is unique due to its combination of an amino group, a hydroxyphenyl group, and an octenone chain
Eigenschaften
CAS-Nummer |
900500-79-0 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-amino-1-(4-hydroxyphenyl)oct-1-en-3-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-13(17)10-14(15)11-6-8-12(16)9-7-11/h6-10,16H,2-5,15H2,1H3 |
InChI-Schlüssel |
PBIJMIYKXITYQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C=C(C1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)


![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)

![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)

![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
